(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide
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Overview
Description
Preparation Methods
Epoxomicin can be synthesized through various routes, including catalytic asymmetric epoxidation and subsequent ring-opening reactions . The synthesis involves the use of metals with chiral ligands, such as the Sharpless and Jacobsen–Katsuki methods, as well as organocatalysts like chiral ketones . Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Epoxomicin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Epoxomicin has a wide range of scientific research applications:
Mechanism of Action
Epoxomicin exerts its effects by covalently binding to the catalytic subunits of the proteasome, specifically targeting the chymotrypsin-like activity . This binding inhibits the proteasome’s ability to degrade proteins, leading to the accumulation of damaged or unneeded proteins within the cell . The inhibition of the proteasome also affects various cellular processes, including cell cycle progression and NF-kB activation .
Comparison with Similar Compounds
Epoxomicin is unique among proteasome inhibitors due to its high selectivity and potency . Similar compounds include:
Lactacystin: Another proteasome inhibitor, but less potent than epoxomicin.
Peptide vinyl sulfone NLVS: A proteasome inhibitor with a different mechanism of action.
Carfilzomib: A derivative of epoxomicin, used in the treatment of multiple myeloma.
Epoxomicin’s unique structure and mechanism of action make it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C30H53N5O8 |
---|---|
Molecular Weight |
611.8 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C30H53N5O8/c1-11-17(5)23(33-29(42)25(18(6)12-2)35(10)20(8)37)27(40)34-24(19(7)36)28(41)32-21(13-16(3)4)26(39)31-14-22(38)30(9)15-43-30/h16-19,21,23-25,36H,11-15H2,1-10H3,(H,31,39)(H,32,41)(H,33,42)(H,34,40)/t17-,18-,19+,21-,23-,24-,25-,30+/m0/s1 |
InChI Key |
IODAWNKEPAAFFR-BWEKBLAESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C |
Origin of Product |
United States |
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